molecular formula C23H34N4O B5023717 2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5023717
M. Wt: 382.5 g/mol
InChI Key: XZXTVCDPQAJTTG-UHFFFAOYSA-N
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Description

This compound belongs to the class of phenols, which are characterized by the presence of a hydroxyl group attached to an aromatic ring

Properties

IUPAC Name

2,4-ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O/c1-22(2,3)18-14-17(20(28)19(15-18)23(4,5)6)16-26-10-12-27(13-11-26)21-24-8-7-9-25-21/h7-9,14-15,28H,10-13,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXTVCDPQAJTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic derivatives.

Mechanism of Action

The mechanism of action of 2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by neutralizing free radicals and preventing oxidative damage. Additionally, the pyrimidinylpiperazine moiety may interact with various biological receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol stands out due to the presence of the pyrimidinylpiperazine moiety, which imparts additional biological activities and potential therapeutic applications. This structural feature differentiates it from other similar compounds and enhances its versatility in various research and industrial applications.

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